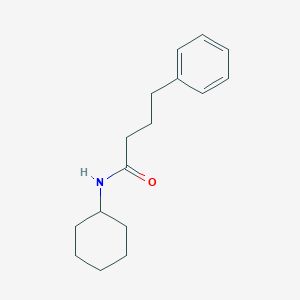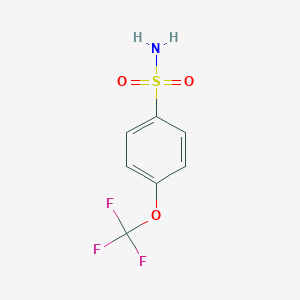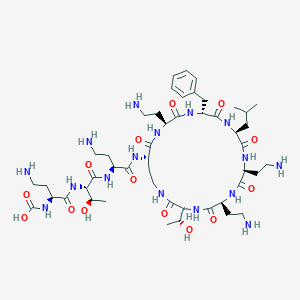
Polymyxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polymyxin is a group of antibiotics that are used to treat bacterial infections. They are a type of cyclic peptide antibiotic that is produced by certain strains of bacteria. The first polymyxin was discovered in 1947, and since then, several others have been identified. Polymyxin is known for its effectiveness against Gram-negative bacteria, which are notoriously difficult to treat.
Aplicaciones Científicas De Investigación
Antibacterial Action in Veterinary Medicine
Polymyxins, particularly Colistin (Polymyxin E), are crucial in veterinary medicine, especially in pig production. They have been extensively used for controlling Enterobacteriaceae infections in food animals since the 1960s. However, their extensive use has raised concerns about the amplification and spread of colistin resistance, particularly in livestock, due to the emergence of plasmid-mediated resistance mechanisms like the mcr-1 gene. This highlights the need for sustainable measures in swine medicine to manage colistin resistance and prevent microbial infections in pig farms (Rhouma, Beaudry, Thériault, & Letellier, 2016).
Last-Line Treatment Against Multidrug-Resistant Gram-Negative Bacteria
Polymyxins have been recognized as a last-line therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Recent scientific efforts have been focused on elucidating their chemical, microbiological, and pharmacokinetic properties, leading to the development of new dosage regimens and efforts to discover new-generation polymyxins (Nang, Azad, Velkov, Zhou, & Jian Li, 2021).
Mechanisms of Resistance in Bacteria
Studies have shown that bacteria, such as Klebsiella pneumoniae and Pseudomonas aeruginosa, develop resistance to polymyxins through various strategies, including lipopolysaccharide modifications and the use of efflux pumps. Understanding these mechanisms is crucial for developing new drugs targeting these resistant Gram-negative bacteria (Olaitan, Morand, & Rolain, 2014).
Drug Delivery Systems
Recent advances in polymyxin delivery systems, such as liposomes, polymer particles, and conjugates, aim to improve their bioavailability and reduce toxicity. These systems are particularly significant for enhancing the therapeutic efficacy and safety of polymyxins, especially in the treatment of infected wounds and burns (Dubashynskaya & Skorik, 2020).
Revival for Managing Multidrug-Resistant Infections
The re-emergence of polymyxins for managing multidrug-resistant infections has been significant in recent years. This resurgence, primarily due to the lack of new antibiotics, has prompted research into optimizing their clinical use, including their effectiveness and toxicity (Falagas & Kasiakou, 2005).
Endotoxin Neutralization in Sepsis Treatment
Polymyxins have been investigated for their potential in neutralizing or removing endotoxins, particularly in the management of Gram-negative sepsis. Their ability to bind to endotoxins while minimizing systemic toxic effects has been a focal point of research (Davies & Cohen, 2011).
Propiedades
Número CAS |
1406-11-7 |
|---|---|
Nombre del producto |
Polymyxin |
Fórmula molecular |
C48H82N16O14 |
Peso molecular |
1107.3 g/mol |
Nombre IUPAC |
[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid |
InChI |
InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1 |
Clave InChI |
WGRSQPZAOZIPGC-VVYZPAMCSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
Otros números CAS |
1406-11-7 |
Sinónimos |
Polymyxin Polymyxin M Polymyxins |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



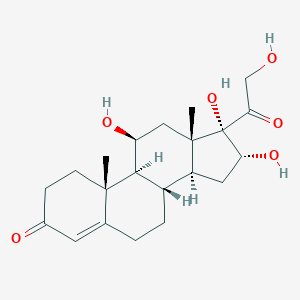
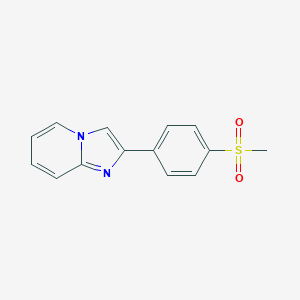
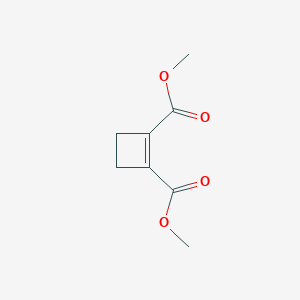
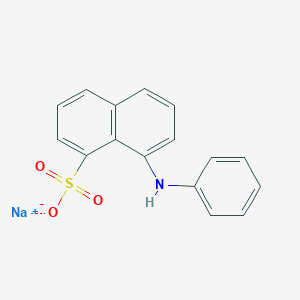
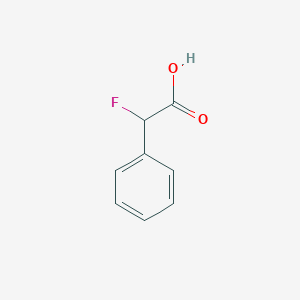
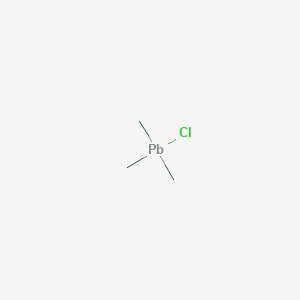
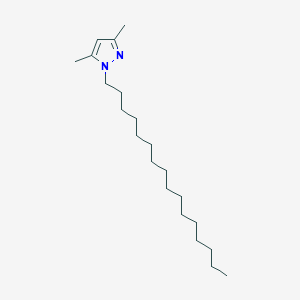
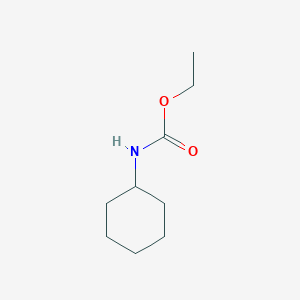
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)
